L-METHIONINE (15N,)
Description
Rationale for Utilizing L-Methionine (¹⁵N) as a Research Probe
L-Methionine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. samipubco.com It plays a central role in several crucial metabolic processes. The primary rationale for using ¹⁵N-labeled L-Methionine stems from its fundamental roles in:
Protein Synthesis and Turnover: As a constituent of proteins, methionine is vital for the continuous process of protein synthesis and degradation, known as protein turnover. ckisotopes.com By introducing L-Methionine (¹⁵N), scientists can track the incorporation of the labeled nitrogen into new proteins, allowing for the quantification of protein synthesis rates in various tissues and under different physiological or pathological conditions. ckisotopes.comeurisotop.com This has been instrumental in understanding conditions like muscle wasting and the metabolic response to nutrition and exercise. maastrichtuniversity.nl
Methylation Cycle: Methionine is the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. nih.gov The methylation cycle is critical for the regulation of numerous biological processes, including the epigenetic control of gene expression through DNA and histone methylation, as well as the synthesis of various small molecules. nih.gov Using specifically labeled L-Methionine, researchers can trace its path into and through the methylation cycle. nih.govlife-science-alliance.org
The nitrogen atom, labeled with ¹⁵N, is a key component of the amino group of methionine. Tracking this specific atom allows for direct insights into amino acid and protein metabolism. ckisotopes.com For instance, studies in wheat have used D,L-[¹⁵N]methionine to trace the incorporation of the nitrogen into the phytosiderophore 2'-deoxymugineic acid. oup.com In studies on regulatory T-cells, ¹³C₅¹⁵N-labeled methionine was used to assess methionine uptake and its rapid conversion to SAM, highlighting the continuous and rapid utilization of this amino acid by the cells. life-science-alliance.org
Research in ruminants has also benefited from ¹⁵N-labeled methionine to understand protein metabolism. Studies in goats showed that after administering [¹⁵N]methionine, the isotope was rapidly transferred to other amino acids like threonine, glycine (B1666218), and serine within the rumen bacteria. animbiosci.org Other research has demonstrated that supplementing the diet of goats with rumen-protected methionine can enhance whole-body protein synthesis. animbiosci.org Similarly, studies in lambs have used labeled methionine to investigate the impact of protein supplementation on methionine flux and its incorporation into protein. ajol.info
The following tables present detailed findings from research utilizing labeled L-Methionine to investigate protein turnover and metabolic pathways.
Table 1: Research Findings on Protein Turnover using Labeled Methionine
| Research Focus | Subject | Key Findings | Citation |
|---|---|---|---|
| Effect of Protein Supplementation | Lambs | Methionine flux, oxidation, and incorporation into protein were significantly increased by protein supplementation. The supply of methionine was identified as a limiting factor for protein synthesis, even with a high-protein diet. | ajol.info |
| Rumen Protected Methionine | Goats | Supplementation with rumen-protected methionine increased whole-body protein synthesis. | animbiosci.org |
Table 2: Research Findings on Methionine Metabolism and Methylation
| Research Focus | System | Key Findings | Citation |
|---|---|---|---|
| Methionine Uptake and Utilization | Regulatory T-cells | Regulatory T-cells continuously and rapidly take up external methionine, which is almost entirely consumed and replaced within a short time frame. This uptake is crucial for their survival. | life-science-alliance.org |
| Methionine Cycle and Serine Metabolism | Cancer Cells | In serine-starved cells, the conversion of methionine to the methyl donor SAM was decreased, suggesting a link between serine availability and the efficiency of the methylation cycle. | nih.gov |
Properties
Molecular Weight |
150.21 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Methionine 15n, Labeling
In Vitro Cellular Labeling Systems
In vitro labeling with L-Methionine (15N) is a cornerstone of modern quantitative proteomics and cellular metabolism research. These systems involve introducing the labeled amino acid into the growth medium of cultured cells or microorganisms, where it is then incorporated into newly synthesized proteins.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Methionine (15N)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted and robust method for quantitative proteomics. researchgate.netnih.gov The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in a "light" medium containing the natural, unlabeled counterparts. creative-proteomics.comsigmaaldrich.com This allows for the direct comparison of protein abundance between different experimental conditions. researchgate.net
L-Methionine, being an essential amino acid for many cell lines, is a suitable candidate for SILAC labeling. creative-proteomics.com When L-Methionine (15N) is used, the nitrogen atom in its structure is replaced with the heavy 15N isotope. sigmaaldrich.comchempep.com This results in a predictable mass shift in proteins containing this labeled amino acid, which can be accurately detected and quantified by mass spectrometry (MS). sigmaaldrich.com The key advantage of SILAC is that the labeling is incorporated in vivo during protein synthesis, minimizing the experimental variability that can arise from downstream processing. researchgate.netsigmaaldrich.com
The SILAC workflow typically involves growing cells for several generations in a specialized medium where the natural L-Methionine has been replaced with L-Methionine (15N). creative-proteomics.com Once full incorporation is achieved, the "heavy" labeled cells can be subjected to a specific treatment or perturbation, while the "light" control cells are not. The two cell populations are then combined, and the proteins are extracted, digested (often with trypsin), and analyzed by MS. creative-proteomics.com The relative abundance of a given protein between the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. oup.com
Table 1: Key Features of SILAC using L-Methionine (15N,)
| Feature | Description |
| Principle | Metabolic incorporation of "heavy" L-Methionine (15N) into one cell population and "light" L-Methionine into a control population. |
| Application | Quantitative analysis of relative changes in protein abundance, protein-protein interactions, and post-translational modifications. creative-proteomics.com |
| Detection Method | Mass Spectrometry (MS). |
| Advantages | High accuracy, reproducibility, and in vivo labeling which reduces sample handling errors. researchgate.netsigmaaldrich.com |
Biosynthetic Incorporation Strategies for L-Methionine (15N) in Cultured Cells and Microorganisms
Beyond the specific framework of SILAC, the biosynthetic incorporation of L-Methionine (15N) is a fundamental technique for producing isotopically labeled proteins in cultured cells and microorganisms for various applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis. researchgate.netnih.gov This strategy relies on the cellular machinery to incorporate the provided L-Methionine (15N) into newly synthesized proteins. oup.com
In prokaryotic systems like Escherichia coli, protein expression is often carried out in minimal media where the sole nitrogen source is a 15N-labeled compound, such as 15NH4Cl. ethz.chnih.gov This leads to the uniform labeling of all nitrogen-containing molecules, including all amino acids. For specific labeling with L-Methionine (15N), one can use auxotrophic strains of E. coli that are unable to synthesize methionine, thus forcing them to incorporate the exogenously supplied L-Methionine (15N). Alternatively, specific labeled amino acids can be added to the culture medium. ethz.ch However, metabolic scrambling, where the labeled nitrogen from one amino acid is transferred to another, can be a concern in E. coli. ethz.ch
In eukaryotic cells, such as human embryonic kidney (HEK) 293 cells, protocols have been developed for both uniform and amino-acid-specific 15N labeling. biorxiv.orgnih.gov For selective L-Methionine (15N) labeling, the culture medium is supplemented with the labeled amino acid. nih.gov Studies have shown that in HEK293 cells, the nitrogen atom from methionine experiences minimal metabolic scrambling, making it a reliable choice for specific labeling. nih.gov This allows for the production of complex, post-translationally modified human proteins with specific isotopic labels for detailed structural and functional studies by NMR. biorxiv.org
Table 2: Comparison of Biosynthetic Incorporation in Different Systems
| Organism | Common Labeling Strategy | Key Considerations |
| E. coli | Use of minimal media with 15NH4Cl for uniform labeling; supplementation with L-Methionine (15N) in auxotrophic strains for specific labeling. ethz.chnih.gov | Potential for metabolic scrambling of the 15N label. ethz.ch |
| HEK293 Cells | Supplementation of culture medium with L-Methionine (15N). nih.gov | Minimal scrambling of the 15N from methionine; suitable for producing complex human proteins. biorxiv.orgnih.gov |
In Vivo Organismal Labeling Approaches
Moving from the cellular to the organismal level, L-Methionine (15N) serves as a valuable tracer to study metabolic processes in whole living organisms. These in vivo approaches provide insights into nutrient utilization, protein turnover, and metabolic pathways in a systemic context.
Dietary Administration of L-Methionine (15N) for Metabolic Tracing
Dietary administration of L-Methionine (15N) is a non-invasive method to trace the metabolic fate of this essential amino acid in various organisms, from poultry to humans. nih.govnih.gov By incorporating L-Methionine (15N) into the diet, researchers can follow its absorption, distribution, and incorporation into tissues and its role in various metabolic pathways. scielo.br
For example, studies in broiler chickens have used diets supplemented with 15N-labeled methionine to understand its metabolism and requirements for growth. nih.gov By analyzing the 15N enrichment in different tissues such as breast muscle and feathers, as well as in excreta, researchers can determine the efficiency of methionine utilization and its conversion to other amino acids like cysteine. nih.gov Such studies have demonstrated high recovery rates of the 15N label, confirming its effectiveness as a tracer in nutritional research. nih.gov
In human studies, oral administration of L-Methionine (15N) has been used to investigate the retention rate of methionine from infant formulas. nih.gov By measuring the excretion of 15N in urine, scientists can calculate the proportion of the ingested labeled methionine that is retained and utilized by the body. nih.gov These tracer kinetic studies provide crucial data on the bioavailability and efficacy of nutrient supplementation. nih.gov
Systemic Infusion Methodologies for L-Methionine (15N) Tracing
For more controlled and dynamic studies of metabolism, systemic infusion of L-Methionine (15N) is employed. This method involves the continuous intravenous administration of the labeled amino acid, allowing for the determination of whole-body and tissue-specific protein synthesis and breakdown rates. portlandpress.comeurisotop.com
In clinical research, a primed-constant rate infusion of L-Methionine (15N) is a common technique. portlandpress.com After an initial bolus (prime) to rapidly bring the isotopic enrichment of the free amino acid pool to a steady state, a continuous infusion maintains this level. By measuring the incorporation of L-Methionine (15N) into proteins over time, researchers can calculate the fractional synthesis rate of proteins in various tissues. nih.gov
This methodology has been applied to study methionine and protein metabolism in various physiological and pathological states, such as non-alcoholic steatohepatitis. portlandpress.comnih.gov By combining the infusion of L-Methionine (15N) with other isotopic tracers, a comprehensive picture of amino acid kinetics, including transmethylation and transsulfuration pathways, can be obtained. nih.gov
Advanced Labeling Techniques Employing L-Methionine (15N) Derivatives
To expand the toolkit for studying proteins, researchers have developed advanced labeling techniques that utilize derivatives of L-Methionine. These methods often combine isotopic labeling with bioorthogonal chemistry to enable the visualization and identification of newly synthesized proteins.
One such technique is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.gov BONCAT utilizes an analog of methionine, such as L-azidohomoalanine (AHA), which contains a bioorthogonal functional group (an azide). nih.govnih.gov Cells incorporate AHA into newly synthesized proteins in place of methionine. nih.gov The azide (B81097) group then allows for the specific chemical ligation ("click chemistry") of a reporter molecule, such as a fluorescent dye or an affinity tag, to the labeled proteins. nih.govresearchgate.net
While BONCAT traditionally uses unlabeled AHA, it can be combined with isotopic labeling. By synthesizing an L-azidohomoalanine molecule that also contains a 15N label, researchers could potentially combine the benefits of metabolic tracing and bioorthogonal chemistry. This would allow for both the quantification of protein synthesis via mass spectrometry and the visualization or enrichment of the newly synthesized proteome.
Another area of development involves the synthesis of L-Methionine (15N) derivatives for specific applications in structural biology and drug discovery. For instance, feeding experiments with L-[U-13C, 15N]methionine in E. coli have been used to trace the incorporation of the aminobutyryl moiety of methionine into the complex structure of the genotoxin colibactin. rsc.orgrsc.org This demonstrates the utility of multi-labeled methionine derivatives in elucidating complex biosynthetic pathways.
Dynamic Nuclear Polarization (D-DNP) with 15N-Labeled Methionine Probes for Hyperpolarized Imaging Research
Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances the signal in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). oup.com The process, known as hyperpolarization, can increase signal sensitivity by several orders of magnitude, surmounting the primary limitation of MRI's low sensitivity for nuclei other than ¹H, such as ¹³C and ¹⁵N. nih.gov Dissolution DNP (d-DNP) is a particularly versatile method where hyperpolarization is achieved at very low temperatures (around 1.4 K) and high magnetic fields in the presence of a stable radical. nih.govcopernicus.org The hyperpolarized sample is then rapidly dissolved and brought to a liquid state, making it suitable for in vivo studies. nih.govcopernicus.org
Research has focused on using ¹⁵N-labeled molecules as hyperpolarized probes due to several advantageous properties. The ¹⁵N isotope often exhibits long spin-lattice relaxation times (T1), which means the enhanced polarization is retained for a longer duration, allowing for extended observation of metabolic processes in real-time. nih.govchemrxiv.org
A notable application involves the use of ¹⁵N₂-diazirine-tagged biomolecules, including a methionine derivative, for hyperpolarized imaging. nih.gov In one study, hyperpolarization of an ¹⁵N₂-diazirine-tagged methionine by d-DNP resulted in a signal enhancement of over 293,000-fold with a T1 value of nearly 4 minutes in water. nih.gov This long polarization lifetime is highly attractive for biomedical imaging, offering a significant advantage over some ¹³C-labeled probes which can have much shorter T1 values. nih.gov The favorable polarization lifetime of such ¹⁵N-labeled methionine analogs establishes them as a promising platform for developing innovative hyperpolarized imaging applications. nih.gov
Table 1: D-DNP Hyperpolarization of ¹⁵N₂-Diazirine-Tagged Molecules
| Compound | Signal Enhancement Factor | T1 Relaxation Time (in water) | Reference |
|---|---|---|---|
| ¹⁵N₂-diazirine-tagged Methionine (6) | ~293,000-fold | ~4 min | nih.gov |
| ¹⁵N₂-diazirine-tagged Glucose (7 and 8) | >400,000-fold | >3 min | nih.gov |
This table summarizes the significant signal enhancements and long relaxation times achieved for ¹⁵N₂-diazirine-tagged biomolecules using the d-DNP technique, highlighting their potential as effective hyperpolarized imaging probes.
Considerations for Multi-Isotope Labeling (e.g., 13C and 15N) Strategies for L-Methionine (15N,)
Combining ¹⁵N labeling with other stable isotopes, most commonly ¹³C, creates powerful tools for advanced analytical studies, particularly in NMR-based structural biology and metabolic flux analysis. chempep.comnih.gov L-Methionine labeled with both ¹³C and ¹⁵N (e.g., L-Methionine-¹³C₅,¹⁵N) allows for more complex and detailed investigations of protein structure, dynamics, and interactions. isotope.commedchemexpress.com
Multi-isotope labeling is crucial for resolving resonance assignments in complex NMR spectra of large proteins. nih.govnmr-bio.com For instance, experiments like the 3D ¹³C-HSQC-NOESY-¹⁵N-HSQC are used to establish through-space connections between methyl groups (¹³C) and amide protons (¹⁵N), which is essential for determining the three-dimensional structure of proteins. nih.gov The integration of ¹³C and ¹⁵N labeling provides unparalleled resolution for studying complex protein functions at a molecular level. nmr-bio.com
Several strategies exist for producing multi-labeled proteins:
Uniform Labeling: Cells are grown in media where the primary carbon and nitrogen sources are replaced with their isotopic counterparts (e.g., ¹³C-glucose and ¹⁵NH₄Cl). nih.gov This results in the incorporation of ¹³C and ¹⁵N throughout the protein structure.
Amino Acid-Specific Labeling: This involves adding specific ¹³C,¹⁵N-labeled amino acids, such as L-Methionine-¹³C₅,¹⁵N, to the growth media. biorxiv.org This approach can be more cost-effective and helps to simplify complex NMR spectra by only labeling specific residue types. biorxiv.org For example, adding excess ¹³Cε-methionine to mammalian cell culture media has been shown to achieve high levels of isotopic incorporation (94%). biorxiv.org
Precursor-Based Labeling: In some expression systems like E. coli, labeled precursors can be used to achieve specific labeling patterns for certain amino acids, which can be a more economical option than using fully labeled amino acids. nmr-bio.com
The choice of labeling strategy depends on the specific research question, the size of the protein under investigation, and the expression system being used. nmr-bio.combiorxiv.org For large proteins, specific labeling of methyl groups in methionine, valine, leucine, and isoleucine with ¹³C, combined with uniform ¹⁵N labeling, has proven to be a particularly sensitive approach. biorxiv.org
Table 2: Examples of Commercially Available Multi-Isotope Labeled L-Methionine
| Compound Name | Isotopic Purity | Application | Reference |
|---|---|---|---|
| L-Methionine (¹³C₅, 99%; ¹⁵N, 99%) | 99% ¹³C, 99% ¹⁵N | NMR, Metabolism, Proteomics | isotope.com |
| L-Methionine-d8,¹⁵N | 98% D, 98% ¹⁵N | Stable Isotope Labeling | |
| DL-Methionine-¹³C₅,d8,¹⁵N | 97% ¹³C, 97% D, 97% ¹⁵N | Stable Isotope Labeling | |
| L-Methionine-¹³C₅,¹⁵N | 98 atom % ¹³C, 98 atom % ¹⁵N | Mass Spectrometry, NMR |
This table provides an overview of different multi-isotope labeled L-Methionine compounds available for research, detailing their isotopic purity and primary applications.
Assessment of Isotopic Enrichment and Purity in L-Methionine (15N,) Labeling Preparations
The accuracy of quantitative studies using isotopically labeled compounds hinges on the precise knowledge of the isotopic enrichment and chemical purity of the labeled material. loewenlabs.comnih.gov Therefore, rigorous assessment of L-Methionine (¹⁵N) preparations is a critical step in the experimental workflow. nih.gov
Mass Spectrometry (MS) is the primary technique for this assessment. loewenlabs.comoup.com Isotope-dilution mass spectrometry is considered a gold standard for the quantification of proteins and requires well-characterized labeled internal standards. nih.gov
Key methods for assessment include:
MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze peptides from a protein digest. loewenlabs.com By comparing the mass spectrum of a peptide containing ¹⁵N-methionine to the unlabeled version, the extent of isotope incorporation can be determined. loewenlabs.com One method involves simulating theoretical ion distributions for different levels of isotope incorporation and finding the best match to the observed spectrum. loewenlabs.com
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS): This highly sensitive technique is used for compound-specific isotope analysis. nih.gov Amino acids are first derivatized to make them volatile, then separated by gas chromatography, combusted to N₂ gas, and finally analyzed by an isotope ratio mass spectrometer to determine the precise ¹⁵N/¹⁴N ratio. nih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is used to verify the purity of labeled compounds. biorxiv.org It can separate the target compound from potential impurities before MS analysis, ensuring that the measured isotopic enrichment is accurate.
The degree of isotopic incorporation is a critical parameter. nih.gov For proteins labeled with ¹⁵N, the percentage of incorporation is a key measure of the material's quality. nih.gov This is often determined by comparing the empirical mass spectrum of a peptide's isotopic profile against a series of theoretical profiles at different enrichment levels, using statistical methods like the Pearson product-moment correlation coefficient to find the best fit. nih.gov Commercial suppliers of labeled amino acids typically provide a Certificate of Analysis (COA) that specifies the chemical purity (often ≥98%) and isotopic enrichment (e.g., 98-99% atom ¹⁵N). isotope.comshoko-sc.co.jp
Elucidation of Metabolic Pathways and Fluxes Using L Methionine 15n,
Analysis of Nitrogen Metabolism and Cycling
L-Methionine labeled with the stable isotope ¹⁵N provides a valuable tool for investigating the complex network of nitrogen metabolism. By tracing the ¹⁵N label, scientists can unravel the pathways of ammonia (B1221849) assimilation and excretion, as well as the interconversion and redistribution of nitrogen among various metabolites. nih.gov This approach has been instrumental in understanding how organisms acquire, utilize, and recycle nitrogen, a fundamental element for life.
Ammonia Assimilation and Excretion Pathways Traced with L-Methionine (15N)
The incorporation of ammonia into organic molecules is a critical step in nitrogen metabolism. Studies using ¹⁵N-labeled compounds have been pivotal in delineating the primary pathways of ammonia assimilation. For instance, research in various organisms, from bacteria to plants, has shown that the glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT) cycle is a major route for ammonia incorporation. nih.govtandfonline.comnih.gov When cells are supplied with ¹⁵N-labeled ammonia, the label rapidly appears in glutamine and subsequently in glutamate, confirming the sequence of these reactions. nih.govasm.org
The use of L-Methionine sulfoximine (B86345) (MSO), an inhibitor of glutamine synthetase, in conjunction with ¹⁵N tracers further solidifies this understanding. nih.govtandfonline.com In the presence of MSO, the incorporation of ¹⁵N into glutamine and other amino acids is significantly reduced, leading to an accumulation of ammonia. nih.gov This demonstrates the essential role of the GS-GOGAT pathway in ammonia assimilation. While the GS-GOGAT system is predominant, some studies suggest that in certain conditions or organisms, glutamate dehydrogenase may also play a role in this process. nih.gov
Tracer kinetic studies in infants using L-methionine labeled with both ¹³C and ¹⁵N have been conducted to measure the retention and metabolic fate of methionine. nih.gov These studies track the excretion of labeled carbon dioxide in breath and the enrichment of ¹⁵N in urinary ammonia and total nitrogen, providing data on the efficiency of methionine utilization and nitrogen retention from dietary sources like infant formulas. nih.gov
Interconversion and Redistribution of Nitrogen-Containing Metabolites
Once nitrogen is assimilated into glutamine and glutamate, it can be transferred to other molecules to synthesize a wide array of nitrogen-containing compounds, including other amino acids and nucleotides. molbiolcell.orgfrontiersin.org L-Methionine (¹⁵N) serves as a valuable tracer to follow this redistribution of nitrogen throughout the metabolic network.
Studies in yeast have shown that the addition of methionine can stimulate the biosynthesis of other amino acids and nucleotides. molbiolcell.org By pulse-labeling with ¹⁵N-ammonium sulfate (B86663) in the presence of methionine, researchers observed increased incorporation of the ¹⁵N label into various amino acids and nucleotides, indicating that methionine promotes a broader anabolic program. molbiolcell.org This highlights the interconnectedness of amino acid metabolism, where the presence of one amino acid can influence the synthesis of others.
The metabolic fate of the nitrogen from L-methionine can be tracked as it is transferred to other amino acids. For example, studies in rumen bacteria have demonstrated that after the administration of ¹⁵N-methionine, the ¹⁵N isotope is rapidly transferred to threonine, followed by glycine (B1666218) and serine. animbiosci.org This indicates a specific metabolic route for methionine degradation and nitrogen redistribution within these microorganisms. Similarly, research in mycobacteria has shown that nitrogen from different amino acids is channeled into distinct metabolic fates, with glutamine serving as a major nitrogen donor for the synthesis of many other amino acids. frontiersin.org
Investigations into Protein Turnover and Dynamics
The continuous synthesis and degradation of proteins, a process known as protein turnover, is fundamental to cellular health, allowing cells to adapt to changing conditions and maintain quality control. L-Methionine (¹⁵N) is a key tool in the study of these dynamic processes. chempep.comisotope.com By introducing ¹⁵N-labeled methionine into cellular systems, researchers can differentiate between pre-existing ("light") and newly synthesized ("heavy") proteins, enabling the precise measurement of protein synthesis and degradation rates. creative-proteomics.comthermofisher.comthermofisher.com
Quantification of Protein Synthesis Rates via L-Methionine (15N) Incorporation
The rate of protein synthesis can be accurately quantified by measuring the rate of incorporation of ¹⁵N-labeled methionine into the proteome. thermofisher.comnih.gov This technique, often part of a broader methodology called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), involves growing cells in a medium where the natural "light" amino acids are replaced with "heavy" isotope-labeled counterparts. creative-proteomics.comthermofisher.comsigmaaldrich.com
As new proteins are synthesized, they incorporate the heavy-labeled methionine. nih.gov By using mass spectrometry to analyze the ratio of heavy to light peptides over time, researchers can determine the fractional synthesis rate (FSR) of individual proteins. nih.gov For example, in a study on pancreatic cancer cells, the FSR of six different proteins was found to range from 44% to 76% over a 72-hour period, demonstrating the variability in synthesis rates among different proteins. nih.gov
This approach has been applied to various model organisms, from yeast to mice, to study global protein synthesis under different physiological conditions. nih.govcore.ac.uk It provides a powerful method to understand how cells regulate their proteome in response to stimuli or during disease states. researchgate.net
Measurement of Protein Degradation Kinetics using L-Methionine (15N) Label Loss
In conjunction with measuring synthesis, L-Methionine (¹⁵N) labeling can also be used to determine the rates of protein degradation. In a "pulse-chase" experiment, cells are first labeled with "heavy" ¹⁵N-methionine for a period (the pulse) and then transferred to a medium containing only "light" methionine (the chase).
By monitoring the decrease in the abundance of the "heavy" labeled proteins over time, researchers can calculate the degradation rate or half-life of specific proteins. The loss of the ¹⁵N label from the proteome reflects the rate at which proteins are broken down. This method allows for a dynamic view of protein stability and can identify proteins that are rapidly turned over in response to cellular signals.
Proteome-Wide Turnover Profiling with L-Methionine (15N,) Labeling
The use of L-Methionine (¹⁵N) in combination with quantitative proteomics techniques enables the comprehensive analysis of protein turnover on a proteome-wide scale. chempep.comisotope.comcore.ac.uk This approach, often referred to as dynamic SILAC or ¹⁵N metabolic labeling, provides a global snapshot of the synthesis and degradation rates of thousands of proteins simultaneously. creative-proteomics.comthermofisher.comnih.govnih.gov
In such experiments, organisms or cells are switched to a diet or medium containing ¹⁵N-labeled amino acids. nih.gov Over time, the ¹⁵N label is incorporated into newly synthesized proteins. By collecting samples at different time points and analyzing the proteome using mass spectrometry, it is possible to determine the turnover rate for a large number of individual proteins. nih.govnih.gov For instance, a study on the mouse brain used in vivo metabolic labeling with ¹⁵N to trace the incorporation rate of the label into over 1,700 proteins, revealing a wide dynamic range of turnover rates. nih.gov
These proteome-wide turnover studies provide invaluable data on the regulation of protein homeostasis in various biological contexts, from development and aging to disease progression. The ability to monitor the entire proteome's dynamics offers a deeper understanding of cellular regulation than static protein abundance measurements alone. nih.govnih.gov
Interactive Data Table: Studies on Protein Synthesis and Turnover using ¹⁵N-Methionine
| Study Focus | Organism/Cell Line | Key Findings | Reference |
| Fractional Synthesis Rate | Pancreatic Cancer (MIA PaCa) Cells | FSR of six proteins ranged from 44% to 76% over 72 hours. | nih.gov |
| Proteome Dynamics | Mouse Brain | Determined turnover rate constants for over 1700 proteins in vivo. | nih.gov |
| Heat Stress Response | Chlamydomonas reinhardtii | Quantified 1116 proteins during a heat stress time course. | nih.gov |
| Protease Substrate Mapping | Human A549 cells | Used differential Arg-SILAC to distinguish protein N-terminal peptides from newly formed ones after protease cleavage. | core.ac.uk |
Examination of Amino Acid and One-Carbon Metabolism
The use of L-Methionine with a ¹⁵N label is instrumental in exploring the interconnected pathways of amino acid and one-carbon metabolism. This heavy isotope acts as a tag, allowing for the differentiation between pre-existing molecules and newly synthesized ones, providing a dynamic view of metabolic processes.
Methionine Cycle Dynamics and Remethylation Pathways through ¹⁵N Tracing
The methionine cycle is a central metabolic hub that governs cellular methylation potential and the production of other vital molecules. creative-proteomics.com L-Methionine (¹⁵N) tracing allows for a detailed examination of this cycle's dynamics. When ¹⁵N-labeled methionine enters the cycle, the nitrogen atom is tracked as methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor. creative-proteomics.comnih.gov After donating its methyl group in transmethylation reactions, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. plos.org
The remethylation of homocysteine back to methionine is a critical step that can be meticulously studied using ¹⁵N tracers. plos.org This process occurs via two primary pathways: one catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate (from the folate cycle), and another catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor. creative-proteomics.comcambridge.org By analyzing the incorporation of ¹⁵N into the newly synthesized methionine pool, the relative contributions of these remethylation pathways can be quantified. researchgate.net For instance, studies in neonatal pigs under sulfur amino acid-deficient conditions have shown an upregulation of homocysteine remethylation to preserve the methionine pool for protein synthesis. cambridge.orgnih.gov
Contribution of L-Methionine (¹⁵N) to Biosynthesis of Other Amino Acids
The nitrogen from L-Methionine (¹⁵N) is not confined to the methionine cycle. Through transamination reactions, the ¹⁵N-labeled amino group can be transferred to various α-keto acids, leading to the formation of other ¹⁵N-labeled amino acids. pnas.org This process allows researchers to trace the contribution of methionine's nitrogen to the de novo synthesis of other amino acids. researchgate.netmolbiolcell.org
Research in yeast has demonstrated that methionine availability can reprogram cellular metabolism to enhance the biosynthesis of a wide range of amino acids. researchgate.net By pulsing cells with ¹⁵N-labeled ammonium (B1175870) sulfate in the presence or absence of methionine, it was observed that methionine supplementation significantly increased the incorporation of ¹⁵N into amino acids like aromatic amino acids, lysine, histidine, proline, arginine, and asparagine. researchgate.netmolbiolcell.org Furthermore, studies in plants have utilized L-[¹⁵N]methionine to elucidate the biosynthetic pathway of phytosiderophores, a class of amino acid derivatives crucial for iron uptake. nih.govnih.gov These studies confirmed that the nitrogen atoms in the mugineic acid family of phytosiderophores are derived from methionine. nih.gov
Below is a table summarizing the observed increase in the biosynthesis of various amino acids upon methionine supplementation, as traced by ¹⁵N incorporation.
| Amino Acid Category | Specific Amino Acids with Increased ¹⁵N Incorporation |
| Aromatic Amino Acids | Phenylalanine, Tyrosine, Tryptophan |
| Basic Amino Acids | Lysine, Histidine, Arginine |
| Other Amino Acids | Proline, Asparagine |
This table is a representation of findings where methionine supplementation was shown to increase the synthesis of other amino acids, as tracked by the incorporation of a ¹⁵N label. researchgate.net
Methyl Group Transfer and Transmethylation Reactions in Metabolic Networks
While the ¹⁵N in L-Methionine (¹⁵N) directly tracks the amino group, its use in conjunction with other isotopic labels (like ¹³C on the methyl group) provides a comprehensive picture of methyl group transfer and transmethylation reactions. researchgate.netnih.gov Methionine's primary role in one-carbon metabolism is to serve as the precursor for SAM, the principal methyl donor for the methylation of DNA, RNA, proteins, and other biomolecules. creative-proteomics.comnih.govgoogle.com
The transfer of the methyl group from SAM to a substrate is a fundamental process in cellular regulation. nih.govresearchgate.net Tracing studies can quantify the flux through these transmethylation pathways. k-state.edu For example, in cancer cells, the availability of serine was found to impact the conversion of methionine to SAM and subsequent DNA and RNA methylation, a finding elucidated by using ¹³C¹⁵N-labeled methionine. nih.gov The methionine cycle is intricately linked with the folate cycle, which provides the one-carbon units for homocysteine remethylation. creative-proteomics.comportlandpress.com The interplay between these cycles, crucial for maintaining cellular methylation capacity, can be effectively studied using stable isotope tracers like L-Methionine (¹⁵N).
Quantitative Metabolic Flux Analysis (MFA) with L-Methionine (¹⁵N)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. creative-proteomics.commedchemexpress.com The use of stable isotope tracers like L-Methionine (¹⁵N) is central to MFA, providing the data needed to calculate these fluxes. creative-proteomics.commedchemexpress.com
Steady-State Flux Measurements
Steady-state MFA assumes that the metabolic network is in a state of equilibrium, where the concentrations of intracellular metabolites are constant over time. nih.govbiorxiv.org In this approach, cells are cultured in a medium containing a ¹⁵N-labeled substrate, such as L-Methionine (¹⁵N), until the isotopic labeling of intracellular metabolites reaches a steady state. nih.govresearchgate.net
By measuring the isotopic enrichment of various metabolites, particularly amino acids in proteins, researchers can deduce the relative fluxes through different metabolic pathways. nih.govphysiology.org For example, in a study on septic rats, constant infusion of [¹⁵N]cysteine and [³⁵S]methionine was used to achieve steady-state plasma isotopic enrichments, allowing for the quantification of methionine transsulfuration. physiology.org Similarly, studies in pigs have used steady-state isotopic enrichments of labeled methionine to determine methionine flux, transmethylation, transsulfuration, and remethylation rates. nih.gov This approach provides a snapshot of the metabolic activity under specific conditions.
The table below presents a hypothetical example of steady-state flux data obtained from an experiment using L-Methionine (¹⁵N).
| Metabolic Flux | Control Group (µmol/kg/h) | Treatment Group (µmol/kg/h) |
| Methionine to Protein Synthesis | 100 | 80 |
| Methionine Transmethylation | 50 | 70 |
| Homocysteine Remethylation | 30 | 45 |
| Homocysteine Transsulfuration | 20 | 25 |
This is a representative data table illustrating how steady-state flux measurements can be presented. The values are for illustrative purposes only.
Characterization of Biosynthetic and Degradation Pathways Involving L Methionine 15n,
De Novo Methionine Biosynthesis Pathways
Organisms such as plants, bacteria, and fungi are capable of synthesizing methionine de novo. nih.govmdpi.com This process belongs to the aspartate family of amino acid biosynthetic pathways. mdpi.compnas.org The synthesis of L-Methionine (15N,) follows these same routes, with the heavy nitrogen isotope being incorporated from an appropriate precursor.
The biosynthesis of methionine from aspartate involves a series of enzyme-catalyzed reactions, although the exact intermediates can differ between kingdoms. mdpi.comontosight.ai In higher plants, the pathway begins with O-phosphohomoserine (OPH), an intermediate derived from aspartate. nih.gov The synthesis proceeds through three main enzymatic steps unique to methionine formation:
Cystathionine (B15957) γ-synthase (CGS) : This enzyme catalyzes the first committed step, a transsulfuration reaction where the sulfur atom from cysteine is transferred to OPH to form the thioether intermediate, cystathionine. nih.govoup.com
Cystathionine β-lyase (CBL) : This enzyme subsequently cleaves cystathionine to produce homocysteine, along with pyruvate (B1213749) and ammonia (B1221849). pnas.org
Methionine synthase (MS) : In the final step, a methyl group from N⁵-methyl-tetrahydrofolate is transferred to the sulfur atom of homocysteine, yielding methionine. pnas.orgresearchgate.net In plants, this reaction is catalyzed by a cobalamin-independent methionine synthase. pnas.org
In fungi like Saccharomyces cerevisiae, the pathway differs slightly, utilizing O-acetyl-L-homoserine instead of OPH. mdpi.comresearchgate.net Bacteria also exhibit variations; for instance, Escherichia coli can use either a cobalamin (Vitamin B₁₂)-dependent (MetH) or independent (MetE) methionine synthase. researchgate.net
Table 1: Key Enzymes and Intermediates in De Novo Methionine Biosynthesis
| Enzyme | EC Number | Substrate(s) | Product(s) | Organism(s) |
|---|---|---|---|---|
| Aspartate Kinase | 2.7.2.4 | L-Aspartate, ATP | L-Aspartyl phosphate (B84403), ADP | Plants, Bacteria |
| Homoserine Dehydrogenase | 1.1.1.3 | L-Aspartate-semialdehyde, NADPH | L-Homoserine, NADP⁺ | Plants, Bacteria |
| Homoserine O-transacetylase | 2.3.1.31 | L-Homoserine, Acetyl-CoA | O-Acetyl-L-homoserine, CoA | Fungi, some Bacteria |
| Cystathionine γ-synthase (CGS) | 2.5.1.48 | O-Phosphohomoserine, Cysteine | Cystathionine, Phosphate | Plants |
| Cystathionine β-lyase (CBL) | 4.4.1.8 | Cystathionine | Homocysteine, Pyruvate, Ammonia | Plants, Fungi |
| Methionine synthase (MS) | 2.1.1.14 | Homocysteine, 5-Methyltetrahydrofolate | L-Methionine, Tetrahydrofolate | Plants, Bacteria |
The biosynthesis of methionine is tightly regulated to maintain cellular homeostasis. creative-proteomics.com Regulation occurs at both the enzymatic and genetic levels. In many organisms, the pathway is subject to feedback inhibition, where the end product, methionine, or its derivative S-adenosylmethionine (AdoMet), inhibits the activity of key enzymes. nih.gov For example, in Corynebacterium glutamicum, O-acetylhomoserine sulfhydrylase is inhibited by methionine. jmb.or.kr
Gene expression plays a crucial role in controlling the metabolic flux. In plants, there is strong evidence that the primary site of regulation is at the level of gene expression for cystathionine γ-synthase (CGS). pnas.org In bacteria like Lactobacillus paracasei, genes involved in methionine biosynthesis are often regulated by cis-acting RNA elements known as T-box leader sequences, which can sense the levels of uncharged tRNA and modulate gene expression accordingly. frontiersin.org In Saccharomyces cerevisiae, the gene eth2 is believed to code for a pleiotropic repressor involved in the regulation of several enzymes in the pathway. nih.gov
Enzyme-Catalyzed Reactions and Intermediates in Various Organisms
L-Methionine (15N,) as a Precursor for Secondary Metabolites and Specialized Biomolecules
Beyond its role in protein synthesis, L-methionine is the precursor to a wide array of essential molecules. The use of L-Methionine (15N,) has been instrumental in tracing its path into these compounds.
In graminaceous plants (grasses), L-methionine is the direct and dominant precursor for the synthesis of phytosiderophores, a class of iron-chelating compounds secreted by roots to acquire iron from the soil. researchgate.netoup.com Studies using [1-¹⁴C, ¹⁵N]-methionine fed to iron-deficient barley roots have unequivocally shown that both the carbon skeleton and the nitrogen atoms of methionine are incorporated into the mugineic acid family of phytosiderophores. nih.gov
The biosynthetic pathway proceeds from L-methionine to 2'-deoxymugineic acid (DMA) via the intermediate nicotianamine (B15646) (NA). researchgate.netjst.go.jp Subsequent enzymatic steps, which can vary between plant species, modify DMA to produce other phytosiderophores like mugineic acid (MA). oup.comjst.go.jp The entire process is intricately linked with the methionine cycle to ensure a continuous supply of the precursor. jst.go.jp
L-Methionine is the immediate precursor to S-adenosylmethionine (AdoMet or SAM), a universal methyl group donor for the transmethylation of DNA, proteins, and other metabolites. nih.govwikipedia.org The formation of AdoMet is catalyzed by AdoMet synthetase. pnas.org
The metabolic journey of L-Methionine (15N,) also leads to the synthesis of other crucial biomolecules:
Polyamines: The carbon backbone of AdoMet is used in the synthesis of polyamines, which are vital for cell growth and development. nih.gov
Ethylene: In plants, AdoMet is a key intermediate in the biosynthesis of the phytohormone ethylene, which regulates processes like fruit ripening and senescence. nih.govwikipedia.org
Cysteine and Taurine: Through the transsulfuration pathway, methionine can be converted to cysteine, a precursor for the antioxidant glutathione. wikipedia.orgnih.gov Taurine is another downstream product of this pathway. nih.gov
Biosynthesis of Phytosiderophores and Related Plant Metabolites
Degradation and Catabolism of L-Methionine (15N,)
The breakdown of L-methionine, a process known as catabolism, results in various metabolic end products and differs significantly among organisms. ebi.ac.uk
In many bacteria and yeasts involved in food ripening, such as Brevibacterium linens and Kluyveromyces lactis, L-methionine degradation is a key source of volatile sulfur compounds that contribute to flavor. nih.govasm.org Two primary pathways exist:
One-step degradation: An enzyme called L-methionine γ-lyase directly converts methionine into methanethiol (B179389) (MTL), α-ketobutyrate, and ammonia. asm.orgnih.gov
Two-step degradation: This pathway is initiated by an aminotransferase, which converts methionine to 4-methylthio-2-oxobutyric acid (MOBA). nih.govnih.gov MOBA is then further metabolized to produce MTL. nih.gov
In mammals, the primary catabolic route begins with the conversion of methionine to AdoMet. wikipedia.org After donating its methyl group, AdoMet becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or be irreversibly converted to cysteine via the reverse-transulfurylation pathway, involving the enzymes cystathionine-β-synthase and cystathionine-γ-lyase. wikipedia.org The catabolism of L-methionine can also be a source of nitrogen for some organisms under specific conditions. For example, E. coli can deaminate methionine to 2-oxo-4-methylthiobutyric acid (KMBA) and subsequently convert it to ethylene, utilizing it as a nitrogen source when ammonia is limited. nih.gov
Table 2: L-Methionine Degradation Pathways in Different Organisms
| Organism Type | Key Pathway(s) | Initiating Enzyme(s) | Key Intermediates | Major End Products |
|---|---|---|---|---|
| Bacteria (e.g., B. linens) | One-step or Two-step degradation | L-Methionine γ-lyase, Aminotransferase | α-keto-γ-methyl-thio-butyric acid (KMBA) | Methanethiol (MTL), α-ketobutyrate, Ammonia |
| Yeast (e.g., G. candidum) | Two-step degradation | Aminotransferase | 4-methylthio-2-oxobutyric acid (MOBA) | Methanethiol (MTL), α-ketobutyrate |
| Mammals | Transsulfuration Pathway | Methionine Adenosyltransferase, Adenosylhomocysteinase | S-adenosylmethionine (AdoMet), S-adenosylhomocysteine (SAH), Homocysteine, Cystathionine | Cysteine, α-ketobutyrate, Taurine, Glutathione |
| Plants | Ethylene Biosynthesis | AdoMet Synthetase, ACC Synthase | S-adenosylmethionine (AdoMet), 1-aminocyclopropane-1-carboxylic acid (ACC) | Ethylene |
Oxidative Losses and Pathways of Nitrogen Excretion
Research in healthy adults has aimed to determine the rates of OOLs by using tracers like L-[1-¹³C, methyl-²H₃]methionine and [¹⁵N, ¹⁵N]urea. nih.gov These studies measure the rate of amino acid oxidation under specific dietary conditions, such as a protein-free diet or diets selectively lacking certain amino acids. nih.gov On a protein-free diet, the body mobilizes tissue proteins to supply amino acids for essential metabolic functions where they are lost through oxidative processes. unu.edu The nitrogen from the oxidized amino acids is then primarily excreted as urea (B33335). nih.gov
The following table summarizes the findings on methionine oxidation rates and urea production from a study involving healthy adults on different diets.
| Dietary Group | Mean Methionine Oxidation Rate (mg·kg⁻¹·d⁻¹) | Standard Deviation | Urea Production (mg N·kg⁻¹·h⁻¹) |
| Protein-Free Diet | 6.4 | 1.4 | 4.9 |
| Sulfur Amino Acid-Free Diet | 3.9 | 2.2 | 4.3 |
This table presents data on the mean oxidation rates of methionine and urea production in healthy adults. The data is adapted from a study investigating obligatory oxidative amino acid losses. nih.gov
These findings indicate that isotopically determined OOLs for methionine are consistent with the losses predicted from nitrogen excretion measurements. nih.gov The use of ¹⁵N-labeled compounds is crucial in these investigations to trace the flow of nitrogen from the amino acid to its ultimate excretion product, urea.
Interaction with Carbohydrate Degradation Pathways in Model Systems
L-Methionine, and by extension L-Methionine (¹⁵N), is known to interact with carbohydrate degradation products, particularly in the context of the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars is responsible for the development of color and flavor in cooked foods. Model systems are frequently used to deconstruct these intricate pathways.
In one such model system, L-[¹⁵N]methionine was reacted with labeled D-[¹³C]glucoses to trace the fragmentation pathways of both the amino acid and the carbohydrate. nih.gov Through Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) analysis, researchers identified several key degradation products. The carbohydrate component was found to produce deoxyglucosones and undergo cleavage to form reactive carbonyl species. nih.gov
The interaction between these sugar fragments and L-methionine gives rise to a variety of compounds. L-Methionine itself can undergo Strecker degradation to form methional. nih.gov The ¹⁵N label from the methionine is incorporated into various nitrogen-containing heterocyclic compounds, confirming the participation of the amino acid's amino group in these reactions.
The table below outlines some of the key degradation products identified in model systems containing L-methionine and glucose.
| Reactant | Degradation/Interaction Product | Precursor Moiety |
| D-Glucose | 1-Deoxyglucosone | Carbohydrate |
| D-Glucose | 3-Deoxyglucosone | Carbohydrate |
| D-Glucose | Glycolaldehyde | Carbohydrate |
| D-Glucose | Tetrose | Carbohydrate |
| D-Glucose | Acetol | Carbohydrate |
| D-Glucose | Glyceraldehyde | Carbohydrate |
| D-Glucose | Pyruvaldehyde | Carbohydrate |
| L-Methionine | Methional (Strecker Aldehyde) | Amino Acid |
This table summarizes the degradation products formed from glucose and the interaction product from methionine in Maillard model systems. The data is derived from studies using isotopically labeled reactants to elucidate formation mechanisms. nih.gov
These model system studies, utilizing L-Methionine (¹⁵N), are fundamental to understanding the chemical transformations that occur during processes like food processing and their impact on nutritional quality and flavor development. The isotopic label is essential for definitively tracing the contribution of the amino acid to the final product profile.
Analytical Methodologies for L Methionine 15n, Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for probing the structural and dynamic properties of molecules. In the context of L-Methionine (15N,), 15N-NMR is particularly valuable.
15N-NMR for Structural and Dynamic Studies of Labeled Biomolecules
The incorporation of L-Methionine (15N,) into proteins and other biomolecules enables detailed structural and dynamic investigations using 15N-NMR. The 15N nucleus acts as a sensitive probe of the local chemical environment. By analyzing the chemical shifts, coupling constants, and relaxation properties of the 15N-labeled methionine residues, researchers can glean insights into protein folding, conformational changes, and interactions with other molecules. biorxiv.orgchemie-brunschwig.ch For larger proteins, where spectral overlap can be a significant issue, selective 15N-labeling of specific amino acids like methionine reduces spectral complexity, facilitating analysis. biorxiv.org
Techniques such as 15N-dispersed NOESY experiments have been instrumental in simplifying spectra and enabling the study of larger and more complex biomolecular structures with greater precision and in shorter timeframes. chemie-brunschwig.ch Furthermore, advancements in NMR methodology, including the use of highly deuterated backgrounds in conjunction with 15N-labeling, have pushed the boundaries of the size of proteins that can be studied. These methods are crucial for understanding the relationship between a protein's structure, its dynamics, and its biological function.
Application in Metabolite Profiling and Assessment of Nitrogen Isotope Scrambling
15N-NMR is also a valuable tool for metabolite profiling and for assessing the metabolic fate of L-Methionine (15N,). By tracking the 15N label, researchers can follow the conversion of methionine into various downstream metabolites. For instance, studies in developing soybean cotyledons have utilized 15N-NMR to trace the metabolism of L-methionine, revealing its incorporation into proteins and its degradation for use in other metabolic pathways. nih.gov
A significant challenge in metabolic studies is the potential for nitrogen isotope scrambling, where the 15N label is transferred to other molecules, complicating the interpretation of results. 15N-NMR can help to identify and quantify this scrambling, providing a more accurate picture of the metabolic pathways under investigation. The use of chemoselective 15N tags has emerged as a strategy to reduce the complexity of biological samples and improve the detection of specific metabolites, including those derived from L-methionine. nih.govecut.edu.cn These tags can enhance the sensitivity of both NMR and MS-based detection methods. ecut.edu.cn
Mass Spectrometry (MS) and Chromatography Techniques
Mass spectrometry, often coupled with chromatography for separation, provides highly sensitive and quantitative methods for analyzing L-Methionine (15N,).
Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Methionine (15N,) Quantification and Tracing
LC-MS is a cornerstone technique for the quantification and tracing of L-Methionine (15N,) in complex biological matrices. nih.gov This method combines the separation power of liquid chromatography with the mass-selective detection of mass spectrometry. Stable isotope dilution LC-MS, where a known amount of L-Methionine (15N,) is used as an internal standard, is considered a gold-standard for accurate quantification of unlabeled methionine and its metabolites. nist.gov
The high sensitivity and selectivity of modern LC-MS/MS systems, particularly those using multiple reaction monitoring (MRM), allow for the precise measurement of L-Methionine (15N,) and related compounds even at low concentrations. researchgate.net This capability is essential for a wide range of applications, from targeted metabolic profiling of the methionine cycle in plasma and cells to studying protein modifications like methionine oxidation. nih.govresearchgate.net
Table 1: LC-MS Parameters for Analysis of Methionine and Related Compounds
| Parameter | Value |
|---|---|
| Column | Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 μm particles |
| Mobile Phase | [A] acetonitrile; [B] water with 0.1% formic acid, pH 3.5 with ammonium (B1175870) formate; (75:25, A:B) |
| Flow Rate | 0.4 mL/min |
| Pressure | 1350 psi (93 bar) |
| Temperature | 25 °C |
| Detector | MS, ESI (+), TIC, m/z 150-300 |
| Injection Volume | 5 μL |
| Sample Concentration | 10 μg/mL in 90:10, methanol:water |
This table is based on a specific application and parameters may vary depending on the analytical goals. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis
GC-MS is another powerful technique for the analysis of L-Methionine (15N,), particularly for determining isotopic enrichment. researchgate.net In this method, the amino acids are typically derivatized to make them volatile before being separated by gas chromatography and detected by a mass spectrometer. researchgate.net Isotope dilution GC-MS, using L-Methionine (15N,) as an internal standard, allows for the accurate quantification of methionine in various samples, such as meat. researchgate.netresearchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotope Analysis (CSIA)
Isotope Ratio Mass Spectrometry (IRMS) is the premier technique for high-precision measurement of stable isotope ratios. When coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), it enables compound-specific isotope analysis (CSIA), allowing for the determination of the 15N enrichment of individual amino acids like methionine. ucdavis.edualexandraatleephillips.com
This technique is particularly valuable in fields like ecology and food authenticity, where natural variations in isotope ratios can provide information about an organism's diet or the origin of a food product. fmach.itresearchgate.net In metabolic studies, GC-C-IRMS offers a high-throughput method for analyzing 15N-labeled tracers, which is advantageous over more laborious offline methods. cambridge.org While GC-MS measures the mass-to-charge ratio of ions to identify and quantify compounds, IRMS measures the ratio of different isotopes of a specific element with very high precision, providing detailed information about isotopic enrichment. cambridge.org
Table 2: Comparison of Mass Spectrometry Techniques for L-Methionine (15N,) Analysis
| Technique | Primary Application | Key Features |
|---|---|---|
| LC-MS | Quantification and tracing in biological matrices | High sensitivity and selectivity, suitable for complex mixtures, does not require derivatization. nih.govalexandraatleephillips.com |
| GC-MS | Isotopic enrichment analysis and quantification | High sensitivity, requires derivatization to increase volatility. nist.govresearchgate.net |
| IRMS (CSIA) | High-precision compound-specific isotope ratio measurement | Extremely precise for determining isotopic enrichment, often coupled with GC or LC for separation. ucdavis.edufmach.it |
Computational Modeling and Data Analysis in L-Methionine (¹⁵N) Studies
Computational modeling and sophisticated data analysis techniques are indispensable for interpreting the complex datasets generated in stable isotope tracer studies involving L-Methionine (¹⁵N). These approaches allow researchers to move beyond simple isotopic enrichment measurements to a quantitative understanding of metabolic fluxes and pathway dynamics. By integrating experimental data with mathematical models, it is possible to simulate metabolic behaviors and predict cellular responses to various stimuli. nih.govnih.gov
In the context of L-Methionine (¹⁵N) research, computational models often focus on the methionine cycle and its interconnected pathways, such as transmethylation and transsulfuration. nih.govnih.gov For instance, large-scale in silico metabolic models have been constructed based on information from databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govnih.gov These models can consist of thousands of reactions and components, encapsulating the known biochemical transformations of methionine and related metabolites. nih.gov By applying these models to experimental data, such as gene expression profiles from cancer cell lines, researchers can investigate the impact of methionine metabolism on cellular processes and even predict responses to therapeutic interventions. nih.govnih.gov
Mass Isotopomer Distribution (MID) Analysis for Labeled Products
Mass Isotopomer Distribution (MID) analysis is a powerful technique used to determine the synthesis rates of biological polymers like proteins and lipids by analyzing the incorporation of stable isotope-labeled precursors. nih.gov When L-Methionine (¹⁵N) is introduced into a biological system, it is incorporated into newly synthesized proteins. This incorporation results in a shift in the mass of peptides containing methionine. Mass spectrometry is used to measure the relative abundances of the different mass isotopomers (i.e., molecules of the same peptide that differ in mass due to the number of ¹⁵N atoms incorporated).
The resulting mass isotopomer pattern is a direct reflection of the enrichment of the precursor pool (the intracellular L-Methionine (¹⁵N)) and the fraction of the product (the protein) that is newly synthesized during the labeling period. The analysis involves comparing the observed MID in a peptide with theoretical distributions. nih.gov The distribution of isotopomers in a newly synthesized peptide is influenced by the natural abundance of other isotopes (like ¹³C) and the enrichment of the ¹⁵N-labeled precursor. nih.gov
For example, in studies of protein synthesis in pancreatic cancer cells cultured with a mixture of ¹⁵N-labeled amino acids, the incorporation of ¹⁵N results in a new mass isotopomer distribution for proteins. nih.gov The mass shift observed in a peptide is a function of the number of nitrogen atoms in its sequence and the average ¹⁵N enrichment of the precursor amino acid pool. nih.gov By analyzing the relative intensities of the unlabeled ("old") and the labeled ("new") peptide spectra, the fractional synthesis rate (FSR) of the protein can be accurately calculated. nih.gov This approach has been used to determine that the FSR of different proteins can vary significantly, with reported rates ranging from 44% to 76% for certain proteins in pancreatic cancer cells. nih.gov
The table below illustrates a hypothetical mass isotopomer distribution for a methionine-containing peptide before and after labeling with L-Methionine (¹⁵N), based on data patterns described in such studies. nih.gov The analysis allows for the deconvolution of the "old" (unlabeled) and "new" (labeled) protein fractions.
| Mass Isotopomer | Unlabeled (Control) Relative Abundance (%) | Labeled (¹⁵N Enriched) Relative Abundance (%) |
|---|---|---|
| M+0 (Monoisotopic) | 100.0 | 45.0 |
| M+1 | 15.0 | 100.0 |
| M+2 | 1.5 | 80.0 |
| M+3 | 0.1 | 40.0 |
This interactive table demonstrates the shift in mass isotopomer abundances upon incorporation of ¹⁵N from L-Methionine. In the labeled sample, the relative abundance of the heavier isotopomers (M+1, M+2, M+3) increases significantly, reflecting the synthesis of new protein.
Tracer Kinetic Modeling for Rate Determinations
Tracer kinetic modeling utilizes the temporal changes in isotopic enrichment to determine the rates of metabolic processes. By administering L-Methionine (¹⁵N) and measuring its appearance in various products over time, researchers can calculate key kinetic parameters such as flux, synthesis rates, and retention rates.
A fundamental application of this methodology is in determining whole-body protein turnover. For instance, a tracer-kinetic study was conducted to measure the retention rate of methionine from supplemented infant formulas. nih.gov In this study, infants were given a single oral dose of L-[¹⁵N]methionine. nih.gov The subsequent enrichment of ¹⁵N in urinary ammonia (B1221849) was measured over 48 hours to determine how much of the labeled nitrogen was retained in the body for processes like protein synthesis, versus how much was excreted. nih.gov The study found a high retention rate for the ¹⁵N label from methionine, averaging 90.0% (with a standard deviation of 4.3%), indicating efficient utilization of the supplemented amino acid. nih.gov
Kinetic modeling can also be applied to more complex systems to determine a variety of rates simultaneously. In studies of muscle protein synthesis, while often employing other isotopes like ¹¹C, the kinetic principles are analogous. pnas.org Such studies use multi-compartment models to describe the movement of the tracer from plasma into the tissue-free amino acid pool and its subsequent incorporation into protein. pnas.org These models allow for the calculation of parameters such as:
Clearance (K₁): The rate at which the tracer is transported from plasma into the tissue. pnas.org
Turnover half-time: The time it takes for half of the free amino acid pool in the tissue to be replaced. pnas.org
Protein Synthesis Rate (PSR): The absolute rate of protein synthesis, often expressed in nanomoles of amino acid incorporated per unit of tissue per unit of time. pnas.org
The data below, derived from analogous tracer kinetic studies, illustrates the types of parameters that can be determined. pnas.org
| Kinetic Parameter | Representative Value | Unit |
|---|---|---|
| Tracer Retention Rate | 90.0 ± 4.3 | % of dose |
| Plasma to Tissue Clearance (K₁) | 0.0264 ± 0.0029 | ml⋅min⁻¹⋅g⁻¹ |
| Tissue Pool Turnover Half-Time | 5.7 | minutes |
| Fractional Synthesis Rate (FSR) | 0.05 - 0.125 | %⋅h⁻¹ |
This interactive table presents typical kinetic parameters obtained from tracer studies using labeled amino acids like L-Methionine (¹⁵N). These values provide quantitative insights into the dynamics of amino acid metabolism and protein synthesis in vivo.
By combining these computational and analytical approaches, the use of L-Methionine (¹⁵N) as a tracer provides a detailed and dynamic picture of protein metabolism in various physiological and pathological states.
Research Applications and Biological Insights Derived from L Methionine 15n, Studies
Investigations in Microbial Systems
The study of microbial metabolism is fundamental to understanding infectious diseases, industrial fermentation processes, and gut microbiome health. L-Methionine (15N) has proven to be an invaluable tracer in elucidating the intricate metabolic networks of bacteria and fungi.
Bacterial Nitrogen and Amino Acid Metabolism
In bacteria, methionine is not only a crucial component of proteins but also a precursor for S-adenosylmethionine (SAM), a universal methyl donor for the methylation of DNA, RNA, and proteins. nih.gov The biosynthetic pathway for methionine is highly conserved across prokaryotes but absent in vertebrates, making it a potential target for antimicrobial drugs. nih.gov
Studies utilizing ¹⁵N-labeled compounds have been instrumental in understanding bacterial nitrogen homeostasis. For instance, research on Mycobacterium tuberculosis has shown that nitrogen metabolism is vital for its survival and virulence. nih.gov While specific studies focusing solely on L-Methionine (¹⁵N) in this context are detailed, the use of ¹⁵N-labeled substrates, in general, has been critical. For example, L-methionine-Sr-sulfoximine (MSO), a glutamine synthetase inhibitor, has demonstrated the ability to reduce M. tuberculosis populations in animal models, highlighting the importance of nitrogen assimilation pathways. nih.gov
Furthermore, investigations into the gut microbiota have revealed the significant role of bacterial amino acid metabolism in host health. nih.gov Studies have shown that a portion of dietary methionine is consumed by the gastrointestinal microbiota. nih.gov The use of ¹⁵N-labeled precursors has confirmed the synthesis of essential amino acids by gut bacteria and their subsequent absorption by the host. nih.gov For example, in a pig model, the synthesis and absorption of essential amino acids by gut bacteria were assessed using ¹⁵N-labeled compounds. nih.gov
A study on Fusobacterium nucleatum, a bacterium implicated in oral malodor, used [¹³C₅, ¹⁵N] L-methionine to trace its metabolism. nih.gov This research revealed that interactions with other oral bacteria, such as Streptococcus gordonii, could stimulate the production of volatile sulfur compounds like methyl mercaptan (CH₃SH) from methionine. nih.gov The study found that ornithine secreted by S. gordonii increased the demand for methionine in F. nucleatum for polyamine synthesis, thereby enhancing the activity of the methionine metabolic pathway and CH₃SH production. nih.gov
| Organism | Research Focus | Key Findings |
| Mycobacterium tuberculosis | Nitrogen metabolism and virulence | Nitrogen assimilation pathways are crucial for survival and are potential drug targets. nih.gov |
| Gut Microbiota | Amino acid metabolism and host interaction | Gut bacteria metabolize dietary methionine and synthesize essential amino acids for the host. nih.gov |
| Fusobacterium nucleatum | Volatile sulfur compound production | Co-culturing with Streptococcus gordonii enhances methionine metabolism and CH₃SH production. nih.gov |
Fungal Metabolic Pathway Elucidation and Engineering
In fungi, methionine metabolism is central to growth, development, and the regulation of various cellular processes. mdpi.comfrontiersin.org L-Methionine and its derivatives are involved in anabolic programs, one-carbon metabolism, nucleotide synthesis, and redox balance. frontiersin.org The enzymes in the fungal L-methionine biosynthesis pathway are subjects of intense study for their potential as antifungal targets and for industrial applications. mdpi.comnih.gov
Studies in the model organism Saccharomyces cerevisiae (budding yeast) have provided significant insights. Methionine availability triggers a metabolic reprogramming that supports cell proliferation. researchgate.net This involves the upregulation of genes in the pentose (B10789219) phosphate (B84403) pathway (PPP), glutamate (B1630785) synthesis, and pyridoxal (B1214274) phosphate synthesis. frontiersin.orgresearchgate.net The last step in L-methionine biosynthesis in fungi is catalyzed by methionine synthase, which is encoded by the MET6 gene. mdpi.com This enzyme facilitates the transfer of a methyl group to L-homocysteine to produce L-methionine. mdpi.com
Plant Science Research
L-Methionine (¹⁵N) is a critical tool for investigating nitrogen assimilation, nutrient cycling, and the biosynthesis of essential compounds in plants.
Nitrogen Assimilation and Nutrient Cycling in Plants
Nitrogen is an essential macronutrient for plant growth, and understanding its uptake and assimilation is crucial for improving crop yields and sustainable agriculture. oup.com L-Methionine (¹⁵N) allows researchers to trace the path of nitrogen from methionine into various metabolic pathways.
Studies have shown that S-methylmethionine (SMM), a derivative of methionine, is an important long-distance transport form of reduced sulfur. oup.com Research on pea plants has demonstrated that increasing the phloem transport of SMM positively affects both sulfur and nitrogen metabolism. oup.com This leads to increased nitrogen assimilation in roots and leaves, altered amino acid profiles in the xylem, and ultimately, improved protein levels in seeds. oup.com
The use of L-methionine sulfoximine (B86345) (MSO), an inhibitor of glutamine synthetase, in conjunction with ¹⁵N-labeled ammonium (B1175870) sulfate (B86663), has helped to elucidate the primary pathways of ammonia (B1221849) assimilation in plants like the kidney bean. nih.gov These studies have shown that in leaves, ammonia is primarily assimilated via the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway, while in roots, glutamate dehydrogenase also plays a significant role. nih.gov Similarly, in tea plants, MSO was found to suppress the incorporation of ammonia into amino acids, particularly theanine. tandfonline.com
| Plant Species | Research Focus | Key Findings |
| Pea (Pisum sativum) | S-methylmethionine transport | Increased SMM transport enhances nitrogen assimilation and seed protein content. oup.com |
| Kidney Bean (Phaseolus vulgaris) | Ammonia assimilation pathways | Demonstrated the differential roles of GS/GOGAT and glutamate dehydrogenase in leaves and roots. nih.gov |
| Tea (Camellia sinensis) | Nitrogen assimilation | MSO inhibits the synthesis of theanine from ammonia. tandfonline.com |
Biosynthesis of Plant-Specific Compounds and Crop Improvement Studies
Methionine is the precursor to a wide array of important plant compounds, including the phytohormone ethylene, polyamines, and glucosinolates. nih.govhokudai.ac.jp L-Methionine (¹⁵N) tracing studies provide direct evidence of these biosynthetic pathways.
In a study on wheat (Triticum aestivum), D,L-[¹⁵N]methionine was used to investigate the biosynthesis of 2'-deoxymugineic acid, a key phytosiderophore involved in iron uptake. oup.com The results showed that the ¹⁵N label was incorporated into the azetidine (B1206935) ring nitrogen and the secondary amino nitrogen of the final product, helping to postulate a hypothetical biosynthetic pathway from L-methionine. oup.com
Research in Arabidopsis thaliana has explored the link between methionine metabolism and the production of phenylpropanoids and glucosinolates, which are important for plant defense. nih.gov While this study did not explicitly use ¹⁵N labeling, it highlights the metabolic crossroads where methionine plays a role. In developing soybean cotyledons, ¹⁵N and ¹³C NMR were used to determine that a significant portion of L-methionine is degraded and used for the transmethylation of pectin, while a smaller amount is incorporated into protein. nih.gov
Furthermore, in Arabidopsis, it was shown that methionine can be a precursor for isoleucine biosynthesis, particularly under certain conditions. nih.gov The use of L-[¹³C₅ ¹⁵N]Met allowed researchers to monitor the incorporation of the label from methionine into isoleucine, confirming the functional overlap of different biosynthetic routes. nih.gov
Mammalian and Animal Models for Metabolic Research
In mammals, methionine is an essential amino acid that must be obtained from the diet. medchemexpress.commedchemexpress.com It is crucial for protein synthesis, and as the precursor to SAM, it is fundamental to a vast number of methylation reactions that affect epigenetics, neurotransmitter synthesis, and more. L-Methionine (¹⁵N) is used in metabolic research to trace the fate of this critical amino acid in various physiological and pathological states.
Isotopically labeled methionine, including L-Methionine (¹⁵N), is used in metabolomics and metabolism studies in mammalian cell cultures, animal models, and human patients. otsuka.co.jp These tracers help in understanding protein turnover and the metabolic flux of amino acids. isotope.com For example, compound-specific isotope analysis of amino acids, including methionine, using ¹⁵N can help to disentangle complex food webs and trophic positions of animals in ecological studies. researchgate.net
While direct studies detailing the use of L-Methionine (¹⁵N) in specific mammalian disease models were not the primary focus of the provided search results, the general application in metabolic research is well-established. otsuka.co.jpisotope.commedchemexpress.com For instance, the metabolism of methionine is known to be altered in various diseases, and stable isotope tracers are essential for investigating these changes.
Hepatic and Renal Nitrogen Metabolism
L-Methionine (15N) serves as a crucial tracer for elucidating the intricate roles of the liver and kidneys in nitrogen metabolism. Studies utilizing 15N-labeled compounds, including L-Methionine (15N), have provided deep insights into how these organs process and detoxify nitrogenous waste.
In the liver, the primary site of urea (B33335) synthesis, tracers like 15N-labeled ammonia and amino acids have demonstrated the incorporation of nitrogen into urea, glutamine, glutamate, and alanine. nih.govcore.ac.uk Research in rat models with hyperammonaemia, a condition of elevated ammonia, has shown that infused 15NH4+ is readily incorporated into these compounds within the liver. nih.govcore.ac.uk The specific activity of 15N is often found to be higher in the gamma-nitrogen of glutamine than in urea, a finding that points to the compartmentalization of ammonia removal enzymes within the liver lobules and their differing affinities for ammonia. nih.govcore.ac.uk Furthermore, studies have shown that ammonia loading can stimulate the deamination of [15N]methionine in isolated sheep hepatocytes, leading to increased production of urea containing two nitrogen atoms ([14N15N]urea). cdnsciencepub.com
The kidneys also play a vital role in nitrogen metabolism, including the synthesis of glutamine, glutamate, and hippurate. nih.gov Studies have demonstrated that the kidney is capable of de novo synthesis of these compounds. nih.gov Creatine synthesis, a process vital for energy metabolism, involves enzymes predominantly found in the kidney (l-arginine:glycine (B1666218) amidinotransferase, AGAT) and the liver (guanidinoacetate methyltransferase, GAMT). nih.gov This highlights the interplay between these two organs in nitrogen-requiring biosynthetic pathways. nih.gov
Systemic Protein and Amino Acid Turnover Dynamics
The use of L-Methionine (15N) and other 15N-labeled amino acids has been fundamental in quantifying whole-body protein turnover, which encompasses the continuous processes of protein synthesis and breakdown. These tracer studies provide a dynamic picture of how the body manages its protein economy under various physiological and pathological conditions.
By administering a labeled amino acid like [15N]glycine and measuring the excretion of 15N in end products such as urea, researchers can calculate the total nitrogen flux in the body. nih.govlshtm.ac.uk From this, rates of whole-body protein synthesis and breakdown can be derived. nih.gov For instance, studies in obese subjects on very low-energy diets have used this method to assess how different protein compositions affect protein metabolism kinetics. nih.gov
Supplementation with specific amino acids, including methionine, has been shown to influence protein turnover. In ruminants, a dietary deficiency in methionine is common, and providing rumen-protected methionine can enhance whole-body protein synthesis. animbiosci.org Similarly, studies in steers have suggested that supplementation with limiting amino acids can lead to an increase in both protein synthesis and degradation, resulting in enhanced protein accretion. nih.gov
Tracer kinetic studies in infants using L-[15N]-methionine have been conducted to determine the retention and efficacy of methionine supplementation in soy-based formulas, showing high retention rates of the labeled nitrogen. nih.gov These studies underscore the importance of methionine in supporting growth and protein synthesis. However, it is important to note that different amino acid tracers can sometimes yield different results for whole-body protein kinetics, as their metabolism can be weighted towards specific organs like the liver. eur.nlresearchgate.net
Cellular Protein Synthesis Dynamics and Regulatory Mechanisms
At the cellular level, L-Methionine (15N) is a powerful tool for investigating the dynamics and regulation of protein synthesis. By introducing 15N-labeled amino acids into cell culture media, scientists can track their incorporation into newly synthesized proteins, providing a direct measure of protein synthesis rates.
This technique, often part of a broader strategy known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the quantification of changes in protein abundance and synthesis under different experimental conditions. creative-proteomics.comresearchgate.net For example, researchers have used 15N amino acid mixtures to measure the fractional synthesis rates of specific proteins in pancreatic cancer cells, revealing that the level of a protein is determined by the balance of its synthesis and degradation rates. nih.gov The incorporation of the heavy isotope results in a mass shift in the peptides, which can be detected by mass spectrometry, allowing for the differentiation between "old" and "new" proteins. nih.gov
Studies have also employed 15N pulse-labeling to measure the flux of amino acid biosynthesis in response to specific nutrients like methionine. molbiolcell.org For instance, research in yeast has shown that methionine can trigger a hierarchical anabolic program by increasing the synthesis of other amino acids. molbiolcell.org This is achieved by measuring the incorporation of 15N from a source like ammonium sulfate into various amino acids over a short period. molbiolcell.org
Furthermore, investigations into the role of methionine in specific cell types, such as regulatory T-cells (Tregs), have used stable-isotope labeled methionine (13C5, 15N) to track its uptake and conversion to S-adenosylmethionine (SAM), a key metabolite for numerous cellular processes. life-science-alliance.org These flux experiments have revealed that the transporter-mediated uptake of methionine is essential for the survival of these immune cells. life-science-alliance.org
Broader Implications for Biochemical and Systems Biology Research
The applications of L-Methionine (15N) extend beyond the study of individual pathways, offering profound implications for our broader understanding of biochemistry and systems biology. Its use as a tracer enables a more holistic view of metabolic networks and their regulation.
Advancing Understanding of Intermediary Metabolism
L-Methionine (15N) and other stable isotope tracers are invaluable for mapping the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. This approach provides a quantitative understanding of the interconnectedness of various metabolic routes.
Methionine itself is central to intermediary metabolism, not only as a building block for proteins but also as a key player in one-carbon metabolism through its conversion to S-adenosylmethionine (SAM). creative-proteomics.comportlandpress.com SAM is the primary methyl group donor for a vast array of methylation reactions affecting DNA, RNA, proteins, and lipids. life-science-alliance.orgnih.gov Studies using 13C and 15N-labeled methionine have been crucial in tracing the contribution of methionine's methyl group to these essential cellular components. nih.gov
Research has shown that methionine metabolism is intricately linked with other pathways, such as serine metabolism. nih.gov While methionine is a dominant provider of methyl groups, its ability to do so can be modulated by the availability of serine, which can contribute to the regeneration of methionine from homocysteine and support the synthesis of ATP required for SAM formation. nih.gov Tracing experiments with 15N-labeled ammonium sulfate in yeast have revealed that methionine restriction can reprogram mitochondrial metabolism, shifting from energy production towards the synthesis of other amino acids like arginine and leucine. nih.gov This demonstrates the cell's ability to adapt its metabolic network in response to nutrient availability.
Applications in Functional Proteomics and Metabolomics Studies
In the fields of functional proteomics and metabolomics, L-Methionine (15N) is a key reagent, particularly in quantitative studies. The ability to introduce a stable isotope label into proteins and metabolites allows for precise comparison between different cellular states.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent quantitative proteomics technique that relies on metabolic labeling with "heavy" amino acids, including 15N-labeled methionine, lysine, and arginine. creative-proteomics.comresearchgate.netgbiosciences.com By growing one cell population in a medium with "light" (natural abundance) amino acids and another in a "heavy" medium, their proteomes can be mixed and analyzed together by mass spectrometry. researchgate.netsigmaaldrich.comacs.org The mass difference between the light and heavy peptides allows for the accurate quantification of relative protein abundance between the two samples. creative-proteomics.comresearchgate.net This method has been widely used to study changes in protein expression, protein turnover, and post-translational modifications. researchgate.netacs.org
In metabolomics, stable isotope tracers like L-Methionine (15N) are used to perform metabolic flux analysis, tracking the fate of the labeled atoms through various metabolic pathways. life-science-alliance.orgcreative-proteomics.com For example, by pulsing cells with 13C5, 15N-labeled methionine, researchers can measure the rate of its uptake and conversion to downstream metabolites like SAM and S-adenosylhomocysteine (SAH), providing a dynamic view of the methionine cycle's activity. life-science-alliance.org This approach is critical for understanding how metabolic pathways are regulated and how they respond to perturbations, such as drug treatments or nutrient stress. creative-proteomics.com
Interactive Data Table: Research Applications of L-Methionine (15N)
| Research Area | Specific Application | Key Findings | Organism/System |
| Hepatic Nitrogen Metabolism | Tracing nitrogen flow in urea synthesis | 15N from tracers is incorporated into urea, glutamine, and glutamate. nih.govcore.ac.uk | Rat models, Sheep hepatocytes |
| Renal Nitrogen Metabolism | Investigating de novo synthesis pathways | Kidneys synthesize glutamine, glutamate, and hippurate. nih.gov | Rat models |
| Systemic Protein Turnover | Measuring whole-body protein synthesis and breakdown | Amino acid supplementation can increase protein synthesis and degradation. animbiosci.orgnih.gov | Humans, Steers, Goats |
| Cellular Protein Synthesis | Quantifying fractional synthesis rates of proteins | Protein levels are a balance of synthesis and degradation rates. nih.gov | Pancreatic cancer cells |
| Intermediary Metabolism | Mapping metabolic flux in one-carbon metabolism | Methionine is a key methyl donor; its metabolism is linked to serine availability. nih.gov | Colorectal cancer cells |
| Functional Proteomics (SILAC) | Relative quantification of protein abundance | Enables comparison of proteomes under different conditions. creative-proteomics.comresearchgate.net | Cultured cells |
| Metabolomics | Dynamic flux analysis of the methionine cycle | Methionine uptake and conversion to SAM can be quantified. life-science-alliance.org | Regulatory T-cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
